N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline, also known as N-benzyloxycarbonyl-3-fluoro-4-morpholinoaniline, is a chemical compound with the molecular formula C18H19FN2O3 and a molecular weight of 330.35 g/mol . It is a white to off-white solid that is slightly soluble in chloroform and methanol when heated . This compound is an intermediate in the synthesis of Linezolid Dimer, an impurity of the antibacterial agent Linezolid .
Preparation Methods
The synthesis of N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline involves several steps. One common method includes the condensation of morpholine and 3,4-difluoronitrobenzene, followed by reduction to 3-fluoro-4-morpholinyl aniline under the catalysis of iron . The resulting product is then acylated with phosgene to form 3-fluoro-4-morpholinylphenyl isocyanate, which is subsequently cyclized with ®-butyl glycidate to produce the final compound . This process is characterized by mild reaction conditions and low production costs, making it suitable for industrial production .
Chemical Reactions Analysis
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline involves its interaction with specific molecular targets and pathways. In the context of its role as an intermediate in the synthesis of Linezolid, it contributes to the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation .
Comparison with Similar Compounds
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline can be compared with other similar compounds, such as:
3-Fluoro-4-morpholinylphenyl isocyanate: Another intermediate in the synthesis of Linezolid, but with different functional groups and reactivity.
3-Fluoro-4-morpholinyl aniline: A precursor in the synthesis of this compound, with similar structural features but different chemical properties.
Benzyl (3-fluoro-4-morpholinyl)carbamate: A related compound with similar applications in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C18H19FN2O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
benzyl N-(3-fluoro-4-morpholin-2-ylphenyl)carbamate |
InChI |
InChI=1S/C18H19FN2O3/c19-16-10-14(6-7-15(16)17-11-20-8-9-23-17)21-18(22)24-12-13-4-2-1-3-5-13/h1-7,10,17,20H,8-9,11-12H2,(H,21,22) |
InChI Key |
NRZLQXPWDNEFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.